molecular formula C14H16N2O3S B4454479 (5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B4454479
M. Wt: 292.36 g/mol
InChI Key: KROPWMJJDAXVFM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and a methoxy-propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone derivative of 3-methoxy-4-propan-2-yloxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted thiazole compounds with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[(3-methoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
  • 2-amino-5-[(3-methoxy-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
  • 2-amino-5-[(3-methoxy-4-butoxyphenyl)methylidene]-1,3-thiazol-4-one

Uniqueness

(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8(2)19-10-5-4-9(6-11(10)18-3)7-12-13(17)16-14(15)20-12/h4-8H,1-3H3,(H2,15,16,17)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROPWMJJDAXVFM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
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(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one

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